molecular formula C25H21NO4 B3006487 Isoquinolin-1-yl(phenyl)methyl 3,4-dimethoxybenzoate CAS No. 385786-22-1

Isoquinolin-1-yl(phenyl)methyl 3,4-dimethoxybenzoate

Cat. No.: B3006487
CAS No.: 385786-22-1
M. Wt: 399.446
InChI Key: RZDXYBOUEBNNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoquinolin-1-yl(phenyl)methyl 3,4-dimethoxybenzoate is a complex organic compound with the molecular formula C26H23NO5. This compound is characterized by its aromatic structure, which includes isoquinoline, phenyl, and dimethoxybenzoate groups. It is used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-1-yl(phenyl)methyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Isoquinolin-1-yl(phenyl)methyl 3,4-dimethoxybenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isoquinolin-1-yl(phenyl)methyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinolin-1-yl(phenyl)methyl 3,4-dimethoxybenzoate is unique due to its specific combination of isoquinoline, phenyl, and dimethoxybenzoate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

[isoquinolin-1-yl(phenyl)methyl] 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-28-21-13-12-19(16-22(21)29-2)25(27)30-24(18-9-4-3-5-10-18)23-20-11-7-6-8-17(20)14-15-26-23/h3-16,24H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDXYBOUEBNNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC(C2=CC=CC=C2)C3=NC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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